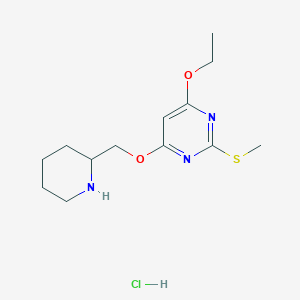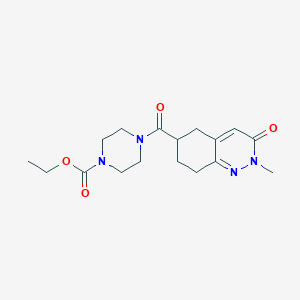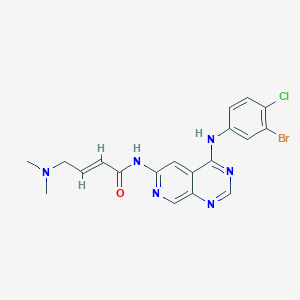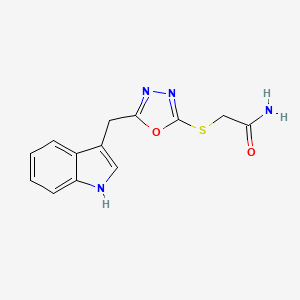
4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the area of cancer treatment.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride is not fully understood. However, it has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the growth and survival of cancer cells. In addition, it has also been shown to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. In addition, it has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride is its potential as an anticancer agent. It has shown promising results in various preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in future studies.
Future Directions
There are several future directions for research on 4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride. One area of research is the development of new analogues of this compound with improved efficacy and reduced toxicity. Another area of research is the evaluation of the potential of this compound as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, further research is needed to determine the optimal dosage and administration route of this compound for clinical use.
Synthesis Methods
The synthesis of 4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride involves the reaction between 2-(methylthio)pyrimidine-4,6-diol and 2-(2-chloroethoxy)ethyl piperidine-1-carboxylate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80°C. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
properties
IUPAC Name |
4-ethoxy-2-methylsulfanyl-6-(piperidin-2-ylmethoxy)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S.ClH/c1-3-17-11-8-12(16-13(15-11)19-2)18-9-10-6-4-5-7-14-10;/h8,10,14H,3-7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJSBSRYMQEBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)SC)OCC2CCCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3020089.png)
![2,4-dichloro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B3020090.png)

![4-tert-butyl-N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B3020092.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B3020094.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide](/img/structure/B3020095.png)
![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide](/img/structure/B3020097.png)



![N-(5-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B3020105.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B3020110.png)
![5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3020111.png)